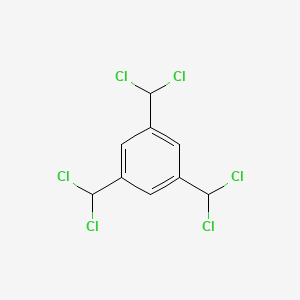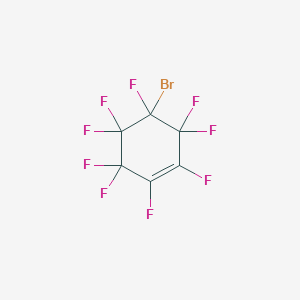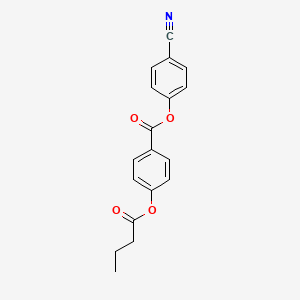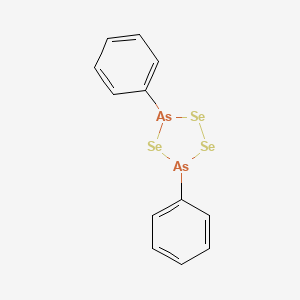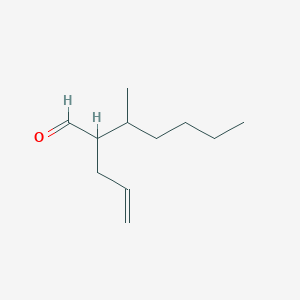![molecular formula C24H28Br4N4O2 B14624641 (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} CAS No. 58247-63-5](/img/structure/B14624641.png)
(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} is a complex organic compound that features a piperazine core linked to pyridine rings substituted with dibromobutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} typically involves multiple steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of Pyridine Rings: The pyridine rings are introduced via nucleophilic substitution reactions, where the piperazine core reacts with pyridine derivatives.
Introduction of Dibromobutyl Groups: The final step involves the bromination of butyl groups attached to the pyridine rings, using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dibromobutyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemistry.
Medicine
In medicinal chemistry, (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} involves its interaction with molecular targets such as enzymes or receptors. The dibromobutyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine core and pyridine rings can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar piperazine core but different substituents, used in various pharmacological studies.
Trifluoromethylbenzimidazole: Another compound with a complex structure, used in materials science for its unique electronic properties.
Uniqueness
(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} is unique due to the presence of both piperazine and pyridine moieties, along with the dibromobutyl groups. This combination of structural features allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
58247-63-5 |
|---|---|
分子式 |
C24H28Br4N4O2 |
分子量 |
724.1 g/mol |
IUPAC名 |
[4-[5-(3,4-dibromobutyl)pyridine-2-carbonyl]piperazin-1-yl]-[5-(3,4-dibromobutyl)pyridin-2-yl]methanone |
InChI |
InChI=1S/C24H28Br4N4O2/c25-13-19(27)5-1-17-3-7-21(29-15-17)23(33)31-9-11-32(12-10-31)24(34)22-8-4-18(16-30-22)2-6-20(28)14-26/h3-4,7-8,15-16,19-20H,1-2,5-6,9-14H2 |
InChIキー |
FQNOUNKWTJTJKI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)C2=NC=C(C=C2)CCC(CBr)Br)C(=O)C3=NC=C(C=C3)CCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


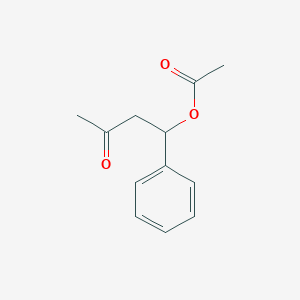
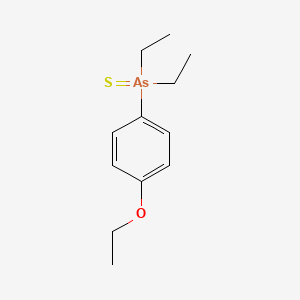
![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)

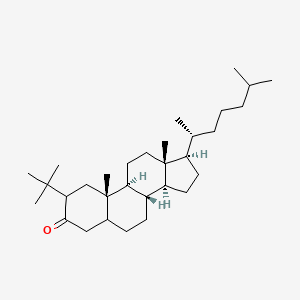
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
